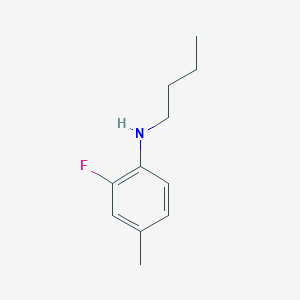

N-butyl-2-fluoro-4-methylaniline

Description

Context within Substituted Fluoroaniline (B8554772) and N-Alkylaniline Chemistry

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile precursors and intermediates in the synthesis of a vast array of complex molecules. The introduction of a fluorine atom onto the aniline (B41778) ring, creating a fluoroaniline, can significantly alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the basicity of the amino group and the reactivity of the aromatic ring.

N-alkylanilines, compounds where one or both hydrogens of the amino group are replaced by an alkyl group, represent another critical class of molecules. sigmaaldrich.com The N-alkylation of anilines is a fundamental transformation in organic synthesis, leading to the production of intermediates for dyes, agrochemicals, and other organic products. sigmaaldrich.com The nature of the alkyl group can impact the compound's lipophilicity, steric hindrance, and metabolic stability.

N-butyl-2-fluoro-4-methylaniline sits (B43327) at the intersection of these two important classes of compounds. It is a derivative of 2-fluoro-4-methylaniline (B1213500), a commercially available starting material. google.com The structure combines the features of a fluoro-substituted aromatic ring with an N-butyl group, suggesting a unique combination of electronic and steric properties that are of interest in synthetic and medicinal chemistry.

Rationale for Investigation of this compound

The investigation into this compound is driven by the broader interest in creating novel molecular scaffolds for various applications. The specific combination of the 2-fluoro-4-methylaniline core with an N-butyl chain suggests a deliberate molecular design to modulate properties for specific research purposes.

The rationale for its investigation can be inferred from the known applications of its parent compound, 2-fluoro-4-methylaniline. This compound is recognized as a key intermediate in the synthesis of pharmaceuticals and dyes. bldpharm.com Therefore, the N-butylation of this precursor is a logical step to create new derivatives with potentially enhanced or modified activities. The introduction of the butyl group can increase the molecule's lipophilicity, which can be a crucial factor in the development of new chemical entities.

Scope of Academic Research on this compound

The academic research specifically focused on this compound appears to be limited, with no extensive body of literature dedicated solely to this compound. However, its synthesis and potential applications can be understood within the broader context of N-alkylation of anilines, a well-established area of research.

The investigation of this compound is likely to be found within patents or specialized chemical supplier databases rather than in broad academic journals. For instance, the isomer N-butyl-4-fluoro-2-methylaniline is listed with the CAS number 1021080-26-1, indicating its synthesis and potential commercial availability. This suggests that research into N-butylated fluoro-methylanilines is being conducted, likely for proprietary applications in areas such as materials science or as intermediates in the synthesis of more complex target molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-butyl-2-fluoro-4-methylaniline |

InChI |

InChI=1S/C11H16FN/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8,13H,3-4,7H2,1-2H3 |

InChI Key |

RJGVYPRAEPUIQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C)F |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 2 Fluoro 4 Methylaniline and Analogues

Direct N-Alkylation Strategies for 2-Fluoro-4-methylaniline (B1213500)

The introduction of a butyl group onto the nitrogen atom of 2-fluoro-4-methylaniline is a key transformation for which several N-alkylation strategies are applicable. These methods focus on forming the C(sp³)–N bond directly.

Reductive Amination Pathways for N-butyl Introduction

Reductive amination represents a robust and widely used method for the N-alkylation of amines. organic-chemistry.org This process involves a two-step sequence in a single pot: the reaction of the primary amine, 2-fluoro-4-methylaniline, with an aldehyde, in this case, butyraldehyde (B50154) (butanal), to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the desired secondary amine, N-butyl-2-fluoro-4-methylaniline. libretexts.org

The reaction is typically carried out in the presence of a suitable reducing agent. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being particularly mild and effective for a wide range of substrates. libretexts.org For industrial applications, catalytic hydrogenation is a preferred method, often employing catalysts like Nickel (Ni) or Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas. libretexts.org The general pathway proceeds as illustrated below:

Figure 1: Reductive Amination Pathway

This method is highly versatile and avoids the use of alkyl halides, which can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts.

Transition-Metal-Catalyzed C(sp²)-N Bond Formation with N-Alkylanilines

Transition-metal catalysis offers a powerful and atom-economical approach for N-alkylation, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this strategy, an alcohol, such as 1-butanol, serves as the alkylating agent. The metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (butyraldehyde). This aldehyde then reacts with the amine (2-fluoro-4-methylaniline) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine and water as the sole byproduct. nih.gov

A variety of earth-abundant and precious metal catalysts have been developed for this transformation. Complexes based on manganese, iridium, ruthenium, and cobalt have shown high efficacy in the N-alkylation of various aniline (B41778) derivatives with alcohols. nih.govnih.govrsc.org

| Catalyst System | Alcohol Substrate | Base | Temperature | Yield | Reference |

| Manganese (PNP Pincer Complex) | Various primary alcohols | KOtBu | 80-120 °C | Good to Excellent | nih.gov |

| Iridium (NHC-Ir(III) Complex) | Benzyl alcohols, Methanol | KOtBu | 120 °C | High | nih.govacs.org |

| Ruthenium ([RuCl₂(p-cymene)]₂) | Primary carbohydrate alcohols | K₂CO₃ | 140 °C | High | rsc.org |

| Cobalt (CoNx@NC) | Benzyl alcohols | KOtBu | 140 °C | Good | researchgate.net |

| This table presents a summary of various transition-metal-catalyzed N-alkylation systems for anilines. |

This methodology is considered a green chemistry approach due to its high atom economy and the use of alcohols, which are often more accessible and less toxic than alkyl halides.

Selective Mono-N-alkylation Techniques for Aniline Derivatives

A primary challenge in N-alkylation is preventing the undesired second alkylation of the newly formed secondary amine, which leads to the formation of a tertiary amine. The increased nucleophilicity of the secondary amine product compared to the starting primary amine often promotes this overalkylation. researchgate.net Several strategies have been developed to achieve selective mono-N-alkylation.

Steric Hindrance: Catalysts with bulky ligands or solid catalysts with specific pore sizes can sterically hinder the more substituted secondary amine from accessing the active sites, thereby favoring mono-alkylation. For instance, a zirconium dioxide-supported tungsten oxide (WO₃/ZrO₂) catalyst has been used for the selective monoallylation of anilines, a principle applicable to butylation. nih.gov

Ionic Liquids: Performing the alkylation in ionic liquids has been shown to improve selectivity for mono-alkylation. These solvents can influence the reaction environment and modulate the reactivity of the amine substrates. researchgate.net

Zeolite Catalysis: Acidic zeolites with specific pore sizes (e.g., 6-8 angstroms) can provide shape selectivity. The constrained environment within the zeolite channels can favor the formation of the less bulky N-alkylaniline over the N,N-dialkylaniline, particularly in vapor-phase reactions at elevated temperatures (250-350 °C). google.com

Catalyst Control: Pincer complexes, such as those based on manganese, have demonstrated excellent selectivity for the mono-alkylation of anilines with a range of alcohols, including the challenging methylation with methanol. nih.govresearchgate.net This high selectivity is attributed to the specific electronic and steric properties of the catalyst.

Strategies for Fluorination and Methylation of Aniline Scaffolds

An alternative synthetic approach involves constructing the this compound molecule by first establishing the substituted aromatic ring and then performing the N-alkylation, or by introducing the functional groups onto a simpler aniline scaffold.

Regioselective Introduction of Fluorine Atoms onto Aromatic Rings

The precise placement of a fluorine atom on an aromatic ring is crucial for tuning the electronic properties of a molecule. numberanalytics.comnih.gov For the synthesis of 2-fluoro-4-methylaniline, the key step is the ortho-fluorination of a 4-methylaniline (p-toluidine) precursor. This is typically achieved through electrophilic fluorination.

The amino group (–NH₂) is a strong ortho-, para-directing group. Since the para position is blocked by the methyl group in p-toluidine, electrophilic attack is directed to the ortho position. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄) , are widely used for this purpose. organic-chemistry.orgnih.gov These reagents act as a source of an "electrophilic fluorine" (F⁺) cation, which can directly substitute a hydrogen atom on the aromatic ring under controlled conditions. nih.gov The reaction can be performed in various solvents, and even in water, to yield the desired α-fluoro derivative. nih.gov The regioselectivity of such reactions allows for the controlled synthesis of specifically fluorinated aromatic compounds, a cornerstone of modern medicinal chemistry. nih.govacs.orgnih.gov

Direct Methylation of the Aromatic Ring

The direct methylation of an aromatic C-H bond, such as introducing a methyl group onto a 2-fluoroaniline (B146934) scaffold to produce 2-fluoro-4-methylaniline, is a more challenging transformation compared to fluorination. While Friedel-Crafts alkylation is a classic method for methylating aromatic rings, it often suffers from poor regioselectivity and the potential for polyalkylation, especially with activated rings like anilines.

Modern synthetic chemistry tends to favor cross-coupling reactions or building the scaffold from pre-methylated starting materials rather than direct C-H methylation of a complex aniline. For instance, a more common and predictable route would be to start with 4-methylaniline (p-toluidine) and perform a regioselective fluorination as described in section 2.2.1. This approach offers superior control over the final arrangement of the substituents on the aromatic ring. While direct C-H functionalization is a rapidly advancing field, for this specific substitution pattern, building from a methylated precursor is the more established and reliable strategy.

Multicomponent Reaction Approaches for Substituted Aniline Construction

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like N-substituted anilines from simple and readily available starting materials in a single step. nih.gov These reactions are highly valued for their efficiency and ability to generate diverse molecular scaffolds.

One notable MCR for the synthesis of N-substituted anilines involves the reaction of cyclohexanones with primary amines. rsc.orgnih.gov For the synthesis of an analog of this compound, a substituted cyclohexanone (B45756) could react with n-butylamine. The reaction typically proceeds through the formation of an enamine or imine intermediate, followed by an aromatization step to yield the final N-alkylaniline. rsc.org The use of a gold-palladium alloy nanoparticle catalyst (Au–Pd/Al2O3) in the presence of styrene (B11656) as a hydrogen acceptor has been shown to be effective for this transformation, providing a versatile route to a variety of N-substituted anilines. rsc.org

Another relevant MCR is the zinc-mediated carbonyl alkylative amination, which allows for the synthesis of α-branched amines. acs.org While not a direct route to this compound, this method highlights the potential of MCRs in constructing complex amine architectures. The reaction of an aldehyde, an amine, and an organozinc reagent can produce a variety of substituted amines. acs.org Primary anilines have been successfully used as substrates in this type of transformation. acs.org

The table below summarizes examples of multicomponent reactions for the synthesis of N-substituted anilines.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Cyclohexanone | Aniline | Au-Pd/Al2O3, Styrene | N-Phenylaniline | 94 | rsc.org |

| Cyclohexanone | Benzylamine | Au-Pd/Al2O3, Styrene | N-Benzylaniline | 92 | rsc.org |

| 4-Methylcyclohexanone | Aniline | Au-Pd/Al2O3, Styrene | N-(4-Methylphenyl)aniline | 88 | rsc.org |

| Benzaldehyde | Aniline, Trimethylsilyl cyanide | Glacial acetic acid | α-Aminonitrile derivative | - | rsc.org |

Photochemical and Catalytic Dehydrogenative Syntheses of Anilines

Photochemical and catalytic dehydrogenative methods represent a modern and increasingly popular strategy for the synthesis of anilines. These approaches often utilize readily available and saturated precursors, such as cyclohexanones, and proceed under mild conditions.

A noteworthy photochemical dehydrogenative strategy for aniline synthesis involves the condensation of an amine with a cyclohexanone to form an enamine intermediate. nih.govresearchgate.net This intermediate is then subjected to a photoredox- and cobalt-based catalytic system that progressively desaturates the cyclohexene (B86901) ring to furnish the aniline. nih.govresearchgate.net This method is advantageous as it allows for site-selective C-N bond formation with regiocontrol determined by the substitution pattern of the cyclohexanone. nih.gov For the synthesis of this compound, one could envision the reaction of n-butylamine with a suitably substituted cyclohexanone.

Catalytic dehydrogenative aromatization of cyclohexanones also provides a powerful route to substituted anilines. researchgate.netrsc.org These reactions can be promoted by various transition metal catalysts, including palladium and copper. researchgate.net For instance, palladium-catalyzed aerobic dehydrogenative aromatization of cyclohexanones offers a direct entry to substituted phenols, and similar principles can be applied to the synthesis of anilines. researchgate.net The reaction of cyclohexanones with primary amines in the presence of a catalyst can lead to the formation of N-substituted anilines through a sequence of condensation and dehydrogenation. rsc.orgresearchgate.net

The following table presents examples of dehydrogenative syntheses of aniline derivatives.

| Substrate 1 | Substrate 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Cyclohexanone | Ammonia | Photoredox/Cobalt catalyst, light | Aniline | High | researchgate.net |

| Cyclohexanone | Benzylamine | Photoredox/Cobalt catalyst, light | N-Benzylaniline | High | researchgate.net |

| 4-Phenylcyclohexanone | Ammonia | Photoredox/Cobalt catalyst, light | 4-Phenylaniline | 75 | researchgate.net |

| Cyclohexanone | Pyrrolidine | PdCl2 or Pd/C, 50-70 °C | N-Cyclohexenylpyrrolidine | Good-High | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl 2 Fluoro 4 Methylaniline

Vibrational Spectroscopy

Raman Spectroscopic Characterization

Raman spectroscopy provides valuable insights into the vibrational modes of N-butyl-2-fluoro-4-methylaniline, offering a detailed fingerprint of its molecular structure. The analysis of the Raman spectrum is based on the characteristic vibrations of its constituent functional groups, including the substituted benzene (B151609) ring, the N-butyl group, and the C-F and C-N bonds. The vibrational assignments are typically supported by comparisons with related aniline (B41778) derivatives and quantum chemical calculations. researchgate.netnih.gov

The aromatic C-H stretching vibrations are generally observed in the 3000–3100 cm⁻¹ region. researchgate.net The aliphatic C-H stretching modes originating from the n-butyl and methyl groups are expected to produce strong Raman signals in the 2850–2980 cm⁻¹ range. Vibrations corresponding to the aromatic ring structure, such as ring breathing and C-C stretching, typically appear in the 1300–1650 cm⁻¹ region.

Key vibrational modes for this compound include the C-F stretching vibration, which is anticipated to be a strong band, and the C-N stretching vibration. The precise positions of these bands are sensitive to the electronic environment and molecular conformation. The various bending, rocking, and twisting motions of the methyl and butyl groups contribute to the complexity of the spectrum in the fingerprint region (below 1500 cm⁻¹). researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group Responsible |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | N-butyl, Methyl |

| C=C Ring Stretch | 1580 - 1650 | Benzene Ring |

| CH₂ Scissoring | 1440 - 1480 | N-butyl |

| C-N Stretch | 1250 - 1350 | Aniline Moiety |

| C-F Stretch | 1200 - 1280 | Fluoro-substituted Ring |

| Ring Breathing | 750 - 850 | Substituted Benzene Ring |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound's molecular formula is C₁₁H₁₆FN, giving it a nominal molecular weight of 181 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 181. The presence of a single nitrogen atom dictates that the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule. libretexts.org

The fragmentation of this compound is dominated by characteristic cleavage pathways for N-alkylanilines. The most prominent fragmentation is typically alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom within the butyl group. libretexts.orgmiamioh.edu The loss of the largest possible radical is favored.

Key fragmentation pathways include:

Alpha-Cleavage: Loss of a propyl radical (•C₃H₇, 43 u) from the N-butyl group results in a major fragment ion at m/z 138. This is often the base peak in the spectrum of N-alkylanilines. miamioh.edu

Benzylic-type Cleavage: Loss of the entire n-butyl group (•C₄H₉, 57 u) can occur, leading to a fragment at m/z 124, corresponding to the 2-fluoro-4-methylaniline (B1213500) radical cation.

Loss of Alkene: A McLafferty-type rearrangement is possible, leading to the elimination of a neutral butene molecule (C₄H₈, 56 u) and the formation of a radical cation at m/z 125.

Ring Fragmentation: Further fragmentation of the aromatic ring can occur, although these peaks are typically of lower intensity.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 181 | [C₁₁H₁₆FN]⁺ | - | Molecular Ion (M⁺) |

| 138 | [C₈H₉FN]⁺ | •C₃H₇ (Propyl radical) | Alpha-cleavage |

| 125 | [C₇H₈FN]⁺ | C₄H₈ (Butene) | McLafferty Rearrangement |

| 124 | [C₇H₇FN]⁺ | •C₄H₉ (Butyl radical) | Cleavage of C-N bond |

X-ray Diffraction (XRD) for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of related aniline derivatives suggests that intermolecular forces such as van der Waals interactions would play a significant role in the crystal lattice. researchgate.netresearchgate.net The presence of the N-H group allows for the possibility of hydrogen bonding, potentially forming chains or dimeric structures within the crystal, which would significantly influence its physical properties. researchgate.net The fluorine atom could also participate in weaker C-H···F interactions.

The XRD analysis would determine the crystal system, space group, and unit cell dimensions. It would also clarify the planarity of the aniline ring and the orientation of the N-butyl, fluoro, and methyl substituents relative to the ring. This data is invaluable for understanding structure-property relationships and for computational modeling studies.

| Crystallographic Parameter | Expected Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Molecules per Unit Cell (Z) | To be determined |

| Bond Lengths and Angles | Precise intramolecular distances and angles |

| Intermolecular Interactions | Details of hydrogen bonding and van der Waals contacts |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV radiation promotes electrons from lower energy ground states to higher energy excited states. For aromatic molecules like aniline derivatives, the most significant absorptions arise from π → π* transitions within the benzene ring. researchgate.netshu.ac.uk

The aniline molecule itself typically exhibits two main absorption bands. The first, more intense band (the E2-band) appears around 230-240 nm, and the second, less intense band (the B-band) appears around 280-290 nm. slideshare.net The substituents on the this compound molecule act as auxochromes, modifying the energy of these transitions and causing shifts in the absorption maxima (λ_max). slideshare.net

N-butyl and Methyl Groups: These alkyl groups are weak electron-donating groups that can cause a small bathochromic (red) shift to longer wavelengths.

Amino Group (-NH-): The nitrogen's lone pair of electrons interacts strongly with the aromatic π-system, acting as a powerful auxochrome. This interaction significantly increases the wavelength and intensity of the absorption bands compared to benzene. slideshare.net

The combined influence of these groups is expected to result in absorption bands that are red-shifted compared to unsubstituted aniline. A weak n → π* transition, involving the promotion of one of the nitrogen's non-bonding electrons to an anti-bonding π* orbital, may also be observed at longer wavelengths, though it is often obscured by the more intense π → π* bands. shu.ac.uk

| Electronic Transition | Predicted λ_max Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* (E2-band) | 240 - 260 | Substituted Benzene Ring |

| π → π* (B-band) | 285 - 310 | Substituted Benzene Ring |

| n → π* | > 300 | Amino Group Lone Pair |

Reactivity and Chemical Transformations of N Butyl 2 Fluoro 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aromatic Ring

The reactivity of the benzene (B151609) ring in N-butyl-2-fluoro-4-methylaniline is governed by the electronic effects of its three substituents: the N-butylamino group, the fluorine atom, and the methyl group. The N-butylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is a weaker activating group, also directing ortho and para. The fluorine atom is deactivating due to its inductive effect but directs ortho and para via resonance. The interplay of these directing effects determines the regiochemical outcome of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org

Regioselective Nitration of N-Alkylanilines

The direct nitration of anilines often leads to oxidation and the formation of undesired byproducts. However, methodologies have been developed for the regioselective nitration of N-alkylanilines under mild conditions. One such method employs tert-butyl nitrite (B80452) (TBN) as the nitrating agent in the absence of any metal catalyst or strong acid. acs.org This reaction proceeds efficiently for a variety of N-alkylanilines, affording N-nitroso N-alkyl nitroanilines in high yields. acs.orgnih.gov

The proposed mechanism involves the initial N-nitrosation of the secondary amine, followed by an intramolecular rearrangement. This process is distinct from the classical Fischer–Hepp rearrangement, which requires acidic conditions to yield p-nitroso anilines. acs.org For this compound, the powerful ortho,para-directing ability of the amino group, combined with the directing effects of the fluorine and methyl groups, would be expected to favor nitration at the positions ortho or para to the amino group. The steric hindrance from the N-butyl group and the adjacent fluorine would likely influence the final regioselectivity, favoring substitution at the less hindered C5 position.

The resulting N-nitroso N-alkyl nitroanilines are versatile intermediates that can be readily converted into N-alkyl phenylenediamines or N-alkyl nitroanilines by reduction with Zn-AcOH or treatment with HCl/MeOH, respectively. acs.orgacs.org

Table 1: Regioselective Nitration of Representative N-Alkylanilines with tert-Butyl Nitrite

This table presents data for analogous compounds as reported in the literature to illustrate the general efficacy of the method.

| Substrate | Product (N-nitroso N-alkyl nitroaniline) | Yield | Reference |

|---|---|---|---|

| N-methylaniline | N-methyl-N,4-dinitrosoaniline | 94% | acs.org |

| N-ethylaniline | N-ethyl-N,4-dinitrosoaniline | 92% | acs.org |

| 4-chloro-N-methylaniline | 4-chloro-N-methyl-N,2-dinitrosoaniline | 90% | acs.org |

Halogenation and Other Aromatic Functionalizations

Halogenation of the aromatic ring of this compound is another key electrophilic aromatic substitution reaction. wikipedia.org The reaction introduces a halogen atom (Cl, Br, I) onto the ring, typically using a molecular halogen in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide. wikipedia.orgyoutube.com The catalyst polarizes the halogen molecule, generating a potent electrophile. youtube.com

The regiochemical outcome is determined by the directing effects of the existing substituents. The N-butylamino group strongly directs incoming electrophiles to the positions ortho and para to it (C3, C5, and the N-position). The fluorine at C2 and the methyl group at C4 also exert directing effects. The position of halogenation will be the one most activated by the combined electronic effects and least sterically hindered. Given the structure, the C5 position is highly activated by the para-amino group and ortho-methyl group, making it a likely site for substitution.

Oxidative Coupling Reactions Involving the N-butylamino Group

The secondary amine functionality of this compound can participate in oxidative coupling reactions, providing a route to novel dimeric structures.

Catalytic Selective Oxidative Coupling of Secondary N-Alkylaniline Derivatives

Recent research has demonstrated a method for the catalytic selective oxidative coupling of secondary N-alkylanilines to produce azoxyarenes. nih.govacs.org This transformation is notable as it involves both the cleavage of the (alkyl)C–(aryl)N bond and the formation of an (aryl)N–(aryl)N bond. The reaction is catalyzed by a tungsten catalyst under relatively mild oxidative conditions. nih.gov

This process offers a synthetic route to azoxyarenes, which are valuable scaffolds in medicinal chemistry and materials science, from readily available secondary anilines. acs.org The reaction is challenging because secondary N-alkylanilines can undergo other oxidative reactions, such as cross-dehydrogenative coupling (CDC) or the formation of tetraarylhydrazines. acs.org The tungsten-catalyzed system, however, selectively furnishes the azoxyarene product. For an unsymmetrical substrate like this compound, this reaction would lead to the formation of a symmetric azoxyarene derivative.

Table 2: Tungsten-Catalyzed Oxidative Coupling of Secondary N-Alkylanilines

This table includes data for various secondary N-alkylanilines to show the scope of the reaction.

| Substrate | Product (Azoxyarene) | Yield | Reference |

|---|---|---|---|

| N-methylaniline | Azoxybenzene | 75% | nih.gov |

| N-ethylaniline | Azoxybenzene | 78% | nih.gov |

| N-propylaniline | Azoxybenzene | 72% | nih.gov |

Derivatization and Functional Group Interconversions of the N-butyl Group

The N-butyl group itself can be a site for chemical modification, most commonly through reactions involving the N-H bond of the secondary amine.

Acylation Reactions

Acylation of the secondary amine in this compound is a fundamental transformation that converts the amine into an amide. This reaction is typically achieved by treating the aniline (B41778) with an acylating agent such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base. youtube.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

This derivatization is significant for several reasons. It can be used as a protecting group strategy for the amine, as the resulting amide is less nucleophilic and less susceptible to oxidation than the parent amine. Furthermore, the introduction of an acyl group can modify the biological activity and physical properties of the molecule. The reaction is generally high-yielding and proceeds under mild conditions.

Table 3: General Conditions for N-Acylation of Secondary Amines

| Acylating Agent | Base | Solvent | General Outcome |

|---|---|---|---|

| Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | Formation of N-acetyl amide |

| Acetic Anhydride | Pyridine or DMAP (cat.) | Acetonitrile or Dichloromethane | Formation of N-acetyl amide |

Reactions Involving N-Nitrosamines and their Reactivity

The formation of N-nitrosamines from secondary amines, such as this compound, is a well-established chemical transformation. This reaction typically occurs upon treatment with a nitrosating agent, most commonly nitrous acid (HONO), which is often generated in situ from a salt like sodium nitrite under acidic conditions.

The proposed reaction for this compound would involve the attack of the nucleophilic nitrogen atom of the aniline on the nitrosating agent. The presence of the butyl group makes it a secondary amine, and thus, a stable N-nitrosamine is the expected product. The reaction is acid-catalyzed. sci-hub.se

The reactivity of the resulting N-nitrosamine, N-nitroso-N-butyl-2-fluoro-4-methylaniline, is influenced by several factors. The N-N bond can be cleaved under various conditions. acs.org For instance, under strongly acidic conditions, N-nitrosamines of N-alkylanilines can undergo the Fischer-Hepp rearrangement. sci-hub.se In this intramolecular reaction, the nitroso group migrates from the nitrogen atom to the aromatic ring, typically to the para-position. sci-hub.sewhiterose.ac.uk However, in the case of N-nitroso-N-butyl-2-fluoro-4-methylaniline, the para-position is blocked by a methyl group. This steric hindrance would likely prevent the classic Fischer-Hepp rearrangement to the 4-position.

Denitrosation, the removal of the nitroso group, can also occur, particularly in the presence of various nucleophiles. sci-hub.se The reactivity of nitrosamines is a significant area of study, as many compounds in this class are potent mutagens and carcinogens, often requiring metabolic activation. nih.gov The reactivity of different classes of N-nitrosamines can vary significantly. lhasalimited.org

Cycloaddition and Condensation Reactions Utilizing the Aniline Moiety

The aniline moiety of this compound, with its aromatic ring and amino group, can in principle participate in certain cycloaddition and condensation reactions, although specific examples involving this exact molecule are not documented.

Cycloaddition Reactions: While the isolated aniline ring is not a typical diene for Diels-Alder reactions, cycloaddition reactions involving aniline derivatives are known. libretexts.org These often require transformation of the aniline into a more reactive species. The term cycloaddition refers to a reaction in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. youtube.comyoutube.com For example, azides can undergo cycloaddition with alkynes to form stable triazoles. youtube.com While not a direct reaction of the aniline, this illustrates a type of cycloaddition.

Condensation Reactions: Condensation reactions, where two molecules join with the loss of a small molecule like water, are more common for anilines. numberanalytics.comyoutube.com For instance, anilines can react with aldehydes and ketones. A well-known example is the Mannich-type condensation, where formaldehyde (B43269), an amine, and a compound with an acidic proton react to form a new product. researchgate.net Substituted anilines can condense with formaldehyde and phenols to form benzoxazines. researchgate.net It is plausible that this compound could undergo similar condensation reactions. Another example is the reaction between anilines and vinyl ethers, which can lead to the synthesis of quinolines through a series of steps including condensation and cyclization. mdpi.com

Mechanistic Investigations of this compound Reactivity

Without specific experimental studies on this compound, any discussion of its reaction mechanisms must be inferred from the general principles of physical organic chemistry and studies of related molecules.

N-Nitrosamine Formation and Rearrangement: The mechanism of N-nitrosation of secondary amines is well understood to involve the formation of a nitrosating agent (e.g., N₂O₃ or H₂NO₂⁺) in acidic solution, which is then attacked by the lone pair of electrons on the amine nitrogen. For the Fischer-Hepp rearrangement, various mechanisms have been proposed, including an intramolecular pathway involving a cyclic transition state. sci-hub.se It is suggested that the reaction proceeds through the formation of a bent-boat form intermediate which allows the nitroso group's nitrogen to approach the 4-position of the ring for direct bonding. sci-hub.se

Condensation Reactions: The mechanism for reactions like the formation of quinolines from anilines and vinyl ethers is proposed to start with the generation of an acid catalyst in situ. mdpi.com The aniline then attacks the activated vinyl group, leading to an intermediate which eliminates ethanol (B145695) to form an iminium ion. This intermediate is key to the subsequent cyclization and oxidation steps that form the quinoline (B57606) ring system. mdpi.com

The electronic properties of the substituents on the aniline ring play a crucial role in its reactivity. For this compound:

The N-butyl group is an electron-donating group through induction, which increases the nucleophilicity of the nitrogen atom.

The fluoro group at the ortho-position is strongly electron-withdrawing through induction but can be weakly electron-donating through resonance. Its net effect is generally electron-withdrawing, which would decrease the basicity of the amine and the electron density of the ring.

The methyl group at the para-position is electron-donating through induction and hyperconjugation, which increases the electron density of the aromatic ring.

The interplay of these electronic effects, along with steric hindrance from the ortho-fluoro and N-butyl groups, would dictate the precise reactivity and mechanistic pathways for any given reaction.

Computational and Theoretical Studies of N Butyl 2 Fluoro 4 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of N-butyl-2-fluoro-4-methylaniline. These calculations offer a robust framework for predicting various molecular attributes.

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional shape. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformer. The presence of the flexible n-butyl group introduces several possible conformations, each with a different spatial arrangement and energy level.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Energy Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

| C-N Bond Length (Aniline) | 1.398 Å |

| N-C Bond Length (Butyl) | 1.465 Å |

| C-F Bond Length | 1.352 Å |

| C-C Bond Length (Aromatic) | 1.390 - 1.405 Å |

| C-N-C Bond Angle | 118.5° |

| Aromatic Ring Planarity | Near-planar |

| Butyl Chain Conformation | Anti (most stable) |

Note: This data is representative and based on typical values for similar molecules.

The electronic structure of this compound dictates its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen and fluorine atoms, making them likely sites for electrophilic attack. Conversely, positive potential regions (electron-poor) would be expected around the hydrogen atoms of the amine group and the aromatic ring. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Energy Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Note: This data is representative and based on typical values for similar molecules.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as C-H stretching, N-H bending, or C-F stretching. These calculations can also predict the frequencies and intensities of these vibrations, aiding in the structural confirmation of the synthesized compound. Such computational studies have been successfully applied to various fluoroaniline (B8554772) isomers to analyze their vibrational spectra. dntb.gov.ua

Theoretical Insights into Reaction Mechanisms and Selectivity in this compound Transformations

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for predictions of reaction outcomes and selectivity. For example, in electrophilic aromatic substitution reactions, theoretical calculations can predict whether an incoming electrophile will preferentially add to the ortho, meta, or para position relative to the existing substituents. The electronic effects of the fluorine, methyl, and N-butylamino groups will all influence the regioselectivity of such transformations. Studies on similar aniline (B41778) reactions have demonstrated the utility of these theoretical approaches in understanding reaction kinetics and mechanisms. mdpi.comacs.org

Advanced Computational Methods for Fluorine-Containing Organic Compounds

The presence of fluorine in this compound necessitates the use of computational methods that can accurately account for its high electronegativity and the unique properties of the C-F bond. While standard DFT methods are often sufficient, more advanced and computationally expensive methods like Coupled Cluster (CC) or Møller-Plesset perturbation theory (MP2) may be required for higher accuracy in certain properties, such as reaction barriers or non-covalent interaction energies. Additionally, specialized basis sets that are optimized for fluorine-containing compounds are often employed to improve the accuracy of the calculations. The development of photoinduced methods for the functionalization of anilines also highlights the need for computational approaches that can model excited states and single-electron transfer (SET) processes. acs.org

Applications of N Butyl 2 Fluoro 4 Methylaniline As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The N-butyl-2-fluoro-4-methylaniline scaffold is well-suited for the construction of various heterocyclic systems, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The fluorine and methyl groups can influence the regioselectivity of cyclization reactions and modify the electronic properties of the resulting heterocycles.

The synthesis of indoles is a cornerstone of heterocyclic chemistry, and N-alkylanilines are common precursors. It is plausible that this compound could be utilized in modern indole (B1671886) syntheses. For instance, in a Larock indole synthesis, the this compound could undergo a palladium-catalyzed coupling with an alkyne, followed by cyclization to yield a 1-butyl-7-fluoro-5-methylindole. The fluorine atom at the 2-position would direct the cyclization to the C6 position of the aniline (B41778) ring.

Another potential route is the Bischler-Möhlau indole synthesis, where the aniline would react with an α-halo-ketone. The N-butyl group would be retained on the indole nitrogen, and the fluorine and methyl groups would be incorporated into the final indole structure.

Classic quinoline (B57606) syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, traditionally utilize primary anilines. However, modifications of these methods or newer synthetic strategies could accommodate N-butylanilines. For example, a Friedländer-type condensation of this compound with a suitable β-dicarbonyl compound could potentially lead to the formation of a 1-butyl-8-fluoro-6-methylquinolinium salt, which could then be further functionalized. The presence of the fluorine atom could influence the reaction conditions required and the reactivity of the resulting quinoline.

While the direct synthesis of a morpholine (B109124) ring from an aniline is not a standard transformation, this compound could serve as a precursor to intermediates that are then elaborated into morpholine-containing structures. For example, the aniline could be transformed into a derivative containing a 2-aminoethanol moiety, which could then undergo intramolecular cyclization to form a morpholine ring. The N-butyl group would remain on the aniline nitrogen, and the resulting compound would be a substituted N-phenylmorpholine.

Utility in the Preparation of Chiral Amino Alcohol Scaffolds

Chiral amino alcohols are important building blocks in asymmetric synthesis and are found in many natural products and pharmaceuticals. This compound could be a starting point for the synthesis of such scaffolds. For example, the aniline could be acylated with a chiral α-hydroxy acid, followed by reduction of the amide to afford a chiral N-butyl-2-fluoro-4-methylphenyl amino alcohol. The stereochemistry would be introduced from the chiral α-hydroxy acid.

Alternatively, the aniline could be converted to an imine and then subjected to an asymmetric reduction or addition of a nucleophile to create a chiral center. The resulting chiral amine could then be further functionalized to introduce a hydroxyl group, yielding the desired chiral amino alcohol.

Development of Functionalized Organic Molecules through this compound

The this compound molecule possesses several sites for functionalization. The aromatic ring can undergo electrophilic aromatic substitution, with the fluorine and methyl groups directing the position of the incoming substituent. The N-H bond of the secondary amine can be further alkylated, acylated, or used in coupling reactions. The N-butyl group itself could also be functionalized, although this is generally less common. This multi-faceted reactivity allows for the development of a wide range of functionalized organic molecules with potential applications in various fields of chemistry.

Integration into Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of diverse chemical libraries. Anilines are frequently used as one of the components in MCRs such as the Ugi and Mannich reactions. This compound could be a valuable substrate in such reactions.

For example, in an Ugi four-component condensation with an aldehyde, an isocyanide, and a carboxylic acid, this compound would provide the amine component, leading to the formation of a complex α-acylamino carboxamide. The fluorine and methyl substituents would be incorporated into the final product, allowing for the exploration of their effects on biological activity. The use of this aniline in MCRs would enable the efficient synthesis of a large number of diverse compounds for screening in drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.